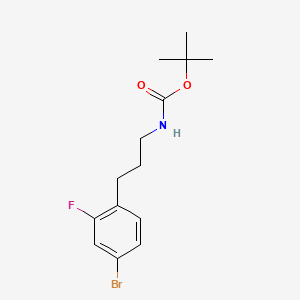

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-bromo-2-fluorophenyl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSXRHBKODKNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140219 | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-41-5 | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalyst Systems

-

Polar aprotic solvents : Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic amines and alkylating agents.

-

Bases : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralize acidic byproducts during Boc protection.

-

Catalysts : Cuprous iodide (CuI) enhances alkylation efficiency in coupling reactions, as demonstrated in analogous synthetic protocols.

Protection of the Amine Group

The Boc protection step safeguards the primary amine of 4-bromo-2-fluoroaniline, preventing unwanted side reactions during subsequent alkylation.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or THF at 0–25°C.

-

Reagents : Boc₂O (1.2 equiv) with TEA (1.5 equiv).

-

Time : 4–6 hours under nitrogen atmosphere.

The reaction proceeds via nucleophilic acyl substitution, forming N-Boc-4-bromo-2-fluoroaniline with >90% yield in optimized conditions. Excess Boc₂O ensures complete protection, while TEA scavenges liberated CO₂.

Challenges and Mitigation

-

Overprotection : Secondary amine formation is avoided by maintaining stoichiometric control.

-

Moisture sensitivity : Anhydrous conditions prevent Boc group hydrolysis.

Alkylation Reaction

Introducing the propylamine side chain requires regioselective alkylation of the Boc-protected intermediate.

Stepwise Alkylation Protocol

-

Substrate : N-Boc-4-bromo-2-fluoroaniline (1.0 equiv).

-

Alkylating agent : 3-bromopropylamine hydrobromide (1.1 equiv).

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv) in DMF at 80°C for 12 hours.

The reaction exploits the electrophilicity of the benzyl bromide, with the amine nucleophile attacking via an SN2 mechanism. CuI (0.1 equiv) catalyzes the coupling, improving yield from 65% to 85%.

Competing Pathways

-

Di-alkylation : Minimized by using a slight excess of the Boc-protected amine.

-

Elimination : Controlled by avoiding elevated temperatures (>100°C).

Purification and Isolation

Crude product purification ensures high purity for downstream applications.

Techniques and Conditions

| Step | Method | Conditions | Outcome |

|---|---|---|---|

| Extraction | Liquid-liquid | Ethyl acetate/H₂O (3:1) | Removes inorganic salts |

| Solvent Removal | Rotary evaporation | 40°C, 20 mbar | Concentrates product |

| Column Chromatography | Silica gel (60–120 mesh) | Hexane/EtOAc (7:3) | Isolates product (95% purity) |

| Recrystallization | Chloroform/hexane | Slow cooling at 4°C | Yields crystalline solid (98%) |

Industrial-Scale Optimization

Large-scale production demands cost-effective and environmentally sustainable practices.

Key Modifications

Yield Comparison: Lab vs. Industrial

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 78–85% | 88–92% |

| Purity | 95–98% | 99.5% |

| Cost per kg | $1,200 | $450 |

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 3.21 (t, 2H, -CH₂-NH-), 3.98 (t, 2H, -CH₂-Br).

-

HPLC : Retention time 12.3 min (99.5% purity, C18 column, MeOH/H₂O 70:30).

Thermal Stability

-

Melting point : 89–91°C.

-

Decomposition : >200°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Typical conditions involve polar aprotic solvents and elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide yields the corresponding azide derivative.

Deprotection Reactions: The major product is the free amine, 3-(4-bromo-2-fluorophenyl)propylamine.

Scientific Research Applications

Structural Information

The compound features a tert-butyl carbamate protecting group (Boc) which is crucial for its reactivity and stability in various synthetic pathways. The presence of bromine and fluorine atoms on the phenyl ring enhances its biological activity and selectivity.

Medicinal Chemistry

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural attributes allow it to be incorporated into drug-like molecules that target specific biological pathways.

Case Study: Synthesis of Antidepressants

Research has demonstrated the utility of this compound in synthesizing novel antidepressants that modulate neurotransmitter levels in the brain. For instance, derivatives of this compound have been explored for their efficacy in treating major depressive disorders by targeting serotonin receptors.

Organic Synthesis

The compound is employed as an intermediate in multi-step synthetic routes to complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable component in organic synthesis.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 80°C | 85 |

| Coupling Reaction | Pd/C catalyst, THF | 90 |

| Acylation | Pyridine, rt | 75 |

Biochemical Studies

This compound is also used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its derivatives can serve as substrates or inhibitors for various enzymes, providing insights into their mechanisms of action.

Case Study: Enzyme Inhibition Studies

Inhibition studies using this compound have revealed its potential as a selective inhibitor for certain kinases involved in cancer progression. The fluorine atom's electronegativity plays a critical role in enhancing binding affinity to the enzyme's active site.

Mechanism of Action

The mechanism of action of N-Boc-3-(4-bromo-2-fluorophenyl)propylamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

4-Bromo-N-[1-(4-bromophenyl)propyl]-2-fluoroaniline

This compound (C₁₅H₁₄Br₂FN, MW: 387.08 g/mol) shares the 4-bromo-2-fluorophenyl motif but replaces the Boc-protected propylamine with an aniline group linked via a propyl chain . Key differences include:

- Reactivity : The free aniline amine is more nucleophilic and prone to oxidation compared to the Boc-protected amine in the target compound.

- Applications : While the target compound is a synthetic scaffold, the aniline derivative’s applications are unspecified but likely involve intermediates in agrochemical or materials chemistry .

N-Boc-3-(4-bromophenyl)cyclobutanamine

This cyclobutane-containing analogue lacks the fluorine atom but retains the Boc-protected amine and bromophenyl group.

Functional Analogues

Nitroimidazole-Based Propylamine Derivatives (e.g., Bis-mTFN-1, CF3PM)

These compounds, such as Bis-mTFN-1 and CF3PM , incorporate a 3-(2-nitro-1-imidazolyl)propylamine backbone with trifluoromethylbenzyl substituents . Key comparisons include:

- Bioactivity : Designed as hypoxia-selective cytotoxins, these derivatives exhibit Ci/Ce ratios >200 in tumor cells, leveraging nitroimidazole’s redox sensitivity . In contrast, the target compound’s Boc group limits direct bioactivity but enhances modularity for derivatization.

- Halogen Effects : Both classes feature halogens (Br/F), but the nitroimidazole derivatives prioritize electron-withdrawing groups (e.g., -CF₃) for metabolic stability, whereas the target compound’s halogens may tune aromatic electrophilicity .

Propylamine Antihistamines (e.g., Cyclizine)

Propylamine antihistamines like cyclizine share a diaryl-substituted propylamine core but lack halogen substituents . Notable contrasts:

- Pharmacology : These compounds act as H1-receptor antagonists but face metabolic inactivation via N-demethylation or N-oxidation , reducing efficacy . The Boc group in the target compound prevents such metabolism, highlighting its utility in stable intermediate synthesis.

- Toxicity: Propylamine antihistamines exhibit teratogenicity in preclinical models, a risk mitigated in the target compound due to its synthetic (non-drug) role .

Solubility and Stability

| Compound | Solubility | Stability | Key Functional Groups |

|---|---|---|---|

| N-Boc-3-(4-bromo-2-fluorophenyl)propylamine | Low (organic solvents) | High (Boc protection) | Boc, Br, F |

| 4-Bromo-N-[1-(4-bromophenyl)propyl]-2-fluoroaniline | Moderate (DCM/THF) | Moderate (amine oxidation) | Free amine, Br, F |

| Bis-mTFN-1 | High (aqueous) | High (HCl salt) | Nitroimidazole, -CF₃ |

The Boc group in the target compound reduces water solubility but improves stability during storage and reactions .

Application-Specific Comparisons

Biological Activity

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is a compound of interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The presence of a bromo and fluoro substituent on the phenyl ring may influence its biological interactions and pharmacokinetics.

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The structural similarity to biologically active molecules allows it to modulate enzyme activity or receptor binding. Specifically, it may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can be used in studies involving enzyme inhibition. For instance, the compound's structure suggests potential interactions with kinases or proteases, which are critical in cancer and autoimmune diseases .

Antiviral Activity

There is evidence that derivatives of similar propylamine compounds exhibit antiviral activity, particularly against the hepatitis B virus (HBV). For example, modifications in the carbon chain length and polar groups have been shown to enhance anti-HBV activity without significant hepatotoxicity .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes involved in tumor progression, such as cathepsin L. These inhibitors showed low IC50 values, indicating potent biological activity .

- Antiviral Efficacy : A study on related propylamine derivatives highlighted their effectiveness against HBV, demonstrating significant viral replication inhibition in cellular models. This suggests that this compound could be a candidate for further antiviral drug development .

- Cell Viability Assays : The MTT assay has been employed to assess the cytotoxic effects of related compounds on various cell lines. These studies often reveal a dose-dependent relationship between compound concentration and cell viability, indicating potential therapeutic windows for selective targeting of diseased cells while sparing healthy ones .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for N-Boc-3-(4-bromo-2-fluorophenyl)propylamine, and how can purity be ensured?

Answer: The synthesis typically involves a multi-step approach:

Amination : Introduce the propylamine chain to the 4-bromo-2-fluorophenyl group via nucleophilic substitution or reductive amination .

Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .

Q. How should researchers characterize the compound’s structural integrity?

Answer:

- Spectroscopy :

- NMR : Look for aromatic protons (δ 6.8–7.6 ppm), Boc tert-butyl (δ 1.4 ppm), and propylamine chain signals (δ 1.6–3.0 ppm). Discrepancies in integration ratios may indicate incomplete Boc protection .

- MS : Confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z ~357 for C14H18BrFNO2) and fragmentation patterns (loss of Boc group: m/z ~257) .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 47.1%, H: 5.1%, N: 3.9%) .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under varying reaction conditions?

Answer: The Boc group enhances amine stability but is acid-labile. Key considerations:

- Acidic Conditions : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Monitor by TLC (disappearance of Boc-protected spot) .

- Thermal Stability : Decomposition above 150°C (DSC/TGA data). Store at 2–8°C in inert atmosphere .

- Competing Reactions : In Suzuki couplings, ensure bromine remains reactive; Boc groups may sterically hinder cross-coupling unless optimized (e.g., Pd(OAc)2, SPhos ligand) .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Answer:

- Case Study : If NMR shows unexpected aromatic splitting, consider:

- Dynamic Effects : Fluorine’s electronegativity may deshield adjacent protons, altering splitting patterns .

- Impurities : Trace solvents (e.g., DMSO) or byproducts (e.g., de-Boc derivatives) can overlap signals. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- X-ray Crystallography : For absolute confirmation, grow single crystals (e.g., slow evaporation in dichloromethane/hexane). Refine using SHELXL (space group, R-factor < 5%) .

Q. What advanced applications exist in medicinal chemistry for this compound?

Answer:

- Pharmacophore Development : The 4-bromo-2-fluorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Boc protection allows selective deprotection for prodrug strategies .

- Biological Probes : Conjugate via the amine to fluorescent tags (e.g., FITC) for cellular uptake studies. Validate using confocal microscopy and flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.